molecular formula C24H23N5O2S B3578399 8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline

8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline

Cat. No.: B3578399
M. Wt: 445.5 g/mol
InChI Key: LDAPOOHAJABJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups including a pyrrolidine ring, a phenyl group, a 1,2,4-triazole ring, and a quinoline ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenyl group is a six-membered aromatic ring, and the 1,2,4-triazole is a five-membered ring containing three nitrogen atoms . The quinoline is a fused ring system containing a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and 1,2,4-triazole rings would introduce nitrogen heteroatoms into the structure, which could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the pyrrolidine and 1,2,4-triazole rings suggest that it might participate in reactions typical of these heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being investigated for medicinal purposes, future studies might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-22(28-14-4-5-15-28)17-32-24-27-26-21(29(24)19-10-2-1-3-11-19)16-31-20-12-6-8-18-9-7-13-25-23(18)20/h1-3,6-13H,4-5,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPOOHAJABJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Reactant of Route 3
Reactant of Route 3
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Reactant of Route 4
Reactant of Route 4
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Reactant of Route 5
Reactant of Route 5
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Reactant of Route 6
Reactant of Route 6
8-[(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.